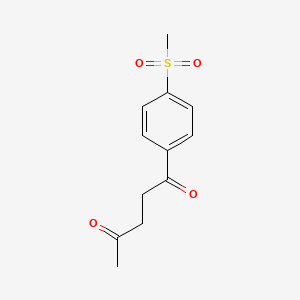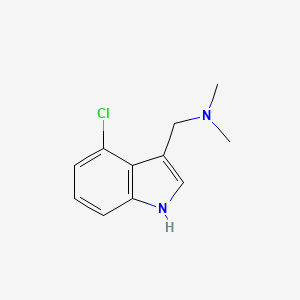
Piperazine-1,4-dicarbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-1,4-dicarbonyl Chloride is an organic compound that features a piperazine ring substituted with two chlorocarbonyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperazine-1,4-dicarbonyl Chloride can be synthesized through the reaction of piperazine with phosgene in a medium of methylene chloride and water under controlled conditions . The reaction typically involves the use of piperazine hexahydrate and phosgene, with methylene chloride serving as the solvent and water as the medium to facilitate the reaction.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and specialized equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine-1,4-dicarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of piperazine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Hydrolysis Products: Piperazine and carbon dioxide.
Condensation Products: Urea derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine-1,4-dicarbonyl Chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine cores.
Materials Science: The compound is utilized in the production of polymers and other materials with specific properties.
Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the manufacture of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperazine-1,4-dicarbonyl Chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl groups are highly reactive, making the compound suitable for use in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(acryloyl)piperazine: Similar in structure but with acryloyl groups instead of chlorocarbonyl groups.
1,4-Di(bromoacetyl)piperazine: Features bromoacetyl groups instead of chlorocarbonyl groups.
1,4-Bis(ethoxycarbonyl)piperazine: Contains ethoxycarbonyl groups instead of chlorocarbonyl groups.
Uniqueness
Piperazine-1,4-dicarbonyl Chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of chlorocarbonyl groups allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various compounds.
Eigenschaften
Molekularformel |
C6H8Cl2N2O2 |
|---|---|
Molekulargewicht |
211.04 g/mol |
IUPAC-Name |
piperazine-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2 |
InChI-Schlüssel |
PCABKZLAPFXTND-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
Kanonische SMILES |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,5S)-8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1639895.png)







